N-(3-methylbutyl)furan-2-carboxamide
Description
N-(3-Methylbutyl)furan-2-carboxamide is an aliphatic carboxamide derivative featuring a furan ring substituted at the 2-position with a carboxamide group linked to a 3-methylbutyl chain. These analogs exhibit significant biological roles in insect communication, suggesting that this compound may similarly function in chemical signaling or agrochemical applications.
Properties
IUPAC Name |
N-(3-methylbutyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(2)5-6-11-10(12)9-4-3-7-13-9/h3-4,7-8H,5-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMDNBVBCUXKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-methylbutyl)furan-2-carboxamide can be synthesized through the reaction of furan-2-carboxylic acid with 3-methylbutylamine. The reaction typically involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, and the product is isolated through crystallization or flash chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of renewable resources, such as biomass-derived furan-2-carboxylic acid, aligns with sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-(3-methylbutyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit microbial growth by interfering with essential metabolic pathways or by binding to specific proteins .
Comparison with Similar Compounds
Antimicrobial and Antiparasitic Activity
- N-(4-Bromophenyl)furan-2-carboxamide (3) : Demonstrates potent activity against drug-resistant A. baumannii and MRSA (MIC values: 4–16 µg/mL) due to aryl group interactions with bacterial membranes .
- 5-Nitro Derivatives (e.g., 22a): Exhibit trypanocidal activity (IC₅₀: <1 µM) attributed to nitro group redox cycling in parasites .
Insecticidal and Pheromonal Activity
- Aliphatic Amides (C2, C4) : N-(3-Methylbutyl)propanamide (C4) comprises ~70% of Bactrocera volatiles, with old colonies producing 0.8–7.1× higher quantities than young ones, indicating age-dependent biosynthesis .
- Heterocyclic Derivatives (e.g., a2, a5) : Show insect growth regulatory activity (LC₅₀: 10–50 ppm) via chitin synthesis inhibition .
Physicochemical and Structural Insights
Melting Points and Solubility
- Aromatic Derivatives : Higher melting points (e.g., 238–240°C for N-(4-acetamidophenyl)-5-nitrofuran-2-carboxamide) due to π-π stacking .
- Aliphatic Derivatives : Lower melting points (e.g., N-(3-methylbutyl)propanamide, C4) due to flexible chains reducing crystallinity .
Spectroscopic Characterization
- ¹H/¹³C NMR : Aromatic protons in N-(4-bromophenyl) derivatives resonate at δ 7.4–8.2 ppm, while aliphatic chains (e.g., 3-methylbutyl) show δ 1.0–1.5 ppm for methyl groups .
- IR Spectroscopy : Carboxamide C=O stretches appear at 1650–1680 cm⁻¹, with nitro groups (in 5-nitro analogs) absorbing at 1520–1550 cm⁻¹ .
Q & A
Q. What are the standard synthetic routes for N-(3-methylbutyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves coupling furan-2-carboxylic acid derivatives with 3-methylbutylamine. A common approach is the reaction of furan-2-carbonyl chloride with 3-methylbutylamine in anhydrous dichloromethane or toluene, using a base like triethylamine to neutralize HCl byproducts . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered amines.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | High solubility, moderate yield |
| Base | Triethylamine | Efficient HCl scavenging |
| Temperature | 0–5°C (slow addition) | Reduces dimerization |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 6.3–6.8 ppm (furan protons), δ 3.2–3.4 ppm (N-CH₂), and δ 0.9–1.6 ppm (methyl/butyl groups) confirm substitution patterns .
- ¹³C NMR : Peaks at ~160 ppm (amide carbonyl) and ~145 ppm (furan carbons) .
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (furan C-H) .
- Mass Spectrometry : Molecular ion peak at m/z 209.2 (C₁₁H₁₅NO₂) and fragment ions (e.g., loss of the butyl group at m/z 140) .
Q. Table 2: Key Spectral Markers
| Technique | Marker | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 6.5–6.7 ppm (multiplet) | Furan ring protons |
| IR | 1645–1655 cm⁻¹ | Amide carbonyl stretch |
Advanced Research Questions
Q. How can researchers design in vitro and in vivo studies to evaluate the pharmacokinetic properties of this compound, considering its structural analogs?
Methodological Answer: In vitro studies :
- Solubility and Stability : Use HPLC to assess solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and metabolic stability in liver microsomes .
- CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays .
Q. In vivo studies :
- Pharmacokinetic Profiling : Administer the compound intravenously/orally to rodents, with serial blood sampling to calculate AUC, t₁/₂, and bioavailability. Structural analogs (e.g., N-(4-chlorobenzyl)furan-2-carboxamide) show moderate oral bioavailability (~40%) due to first-pass metabolism .
- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via scintillation counting .
Q. Table 3: Key PK Parameters for Analogs
| Parameter | Value (Analog) | Method |
|---|---|---|
| LogP | 2.8 ± 0.3 | Shake-flask method |
| Plasma Protein Binding | 85–90% | Equilibrium dialysis |
Q. What strategies are employed to resolve contradictions in bioactivity data across different studies on furan carboxamide derivatives, including this compound?
Methodological Answer: Contradictions often arise from variations in assay conditions, cell lines, or compound purity. Resolution strategies include:
- Standardized Assay Protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize data .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., alkyl chain length, halogenation) on activity. For example, 3-methylbutyl groups enhance lipophilicity and membrane permeability compared to shorter chains .
- Computational Modeling : Perform molecular docking to predict binding modes to targets (e.g., COX-2, EGFR) and validate with mutagenesis studies .
Q. Table 4: Example SAR Trends
| Substituent | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 3-Methylbutyl | 12.3 µM | COX-2 inhibition |
| 4-Chlorophenyl | 8.7 µM | EGFR kinase |
Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition studies?
Methodological Answer:
- Enzyme Kinetics : Use Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Kᵢ values. For example, analogs of this compound show competitive inhibition against COX-2 with Kᵢ = 10.5 µM .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm direct target engagement .
- Cellular Pathway Analysis : Perform Western blotting or RNA-seq to track downstream signaling (e.g., NF-κB, MAPK) in treated cells .
Q. What computational approaches are used to predict the ADMET properties of this compound?
Methodological Answer:
- QSPR Models : Predict logP, solubility, and blood-brain barrier permeability using software like Schrödinger QikProp or ADMET Predictor .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeation to assess gastrointestinal absorption .
- Toxicity Prediction : Use DEREK or ProTox-II to identify structural alerts (e.g., furan ring hepatotoxicity risks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
